1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-(2-hydroxyethyl)-1-methyl-7-phenyl-

Description

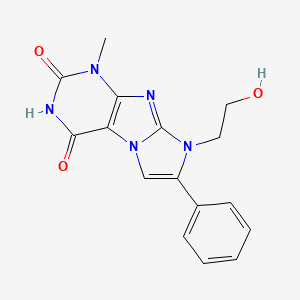

The compound 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-(2-hydroxyethyl)-1-methyl-7-phenyl- belongs to a class of tricyclic imidazo-purine derivatives characterized by fused imidazole and xanthine-like purine rings. These compounds are structurally optimized for interactions with central nervous system (CNS) targets, particularly serotonin (5-HT1A/5-HT7) receptors, which are implicated in mood disorders like depression and anxiety . The presence of a 2-hydroxyethyl group at position 8, a methyl group at position 1, and a phenyl group at position 7 distinguishes this compound from other derivatives (Figure 1). These substituents influence lipophilicity, metabolic stability, and receptor-binding affinity .

Properties

IUPAC Name |

6-(2-hydroxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3/c1-19-13-12(14(23)18-16(19)24)21-9-11(10-5-3-2-4-6-10)20(7-8-22)15(21)17-13/h2-6,9,22H,7-8H2,1H3,(H,18,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCQSTJEMJCXLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)CCO)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30234851 | |

| Record name | 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-(2-hydroxyethyl)-1-methyl-7-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85615-11-8 | |

| Record name | 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-(2-hydroxyethyl)-1-methyl-7-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085615118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-(2-hydroxyethyl)-1-methyl-7-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-(2-hydroxyethyl)-1-methyl-7-phenyl- is a member of the imidazopurine class known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure is characterized by a complex imidazo[2,1-f]purine core with various substituents that influence its biological activity. The molecular formula is , and it features significant functional groups such as a hydroxyethyl group and a phenyl moiety.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C19H19N5O4 |

| SMILES | CN1C2=C(C(=O)N(C1=O)CC3CO3)N4C=C(N(C4=N2)CCO)C5=CC=CC=C5 |

| InChI | InChI=1S/C19H19N5O4/c1-21-16-15(17(26)24(19(21)27)9-13-11-28-13)23-10-14(12-5-3-2-4-6-12)22(7-8-25)18(23)20-16/h2-6,10,13,25H,7-9,11H2,1H3 |

| InChIKey | IDBONBIXCMEJQA-UHFFFAOYSA-N |

Antidepressant-Like Properties

Recent studies have highlighted the potential antidepressant-like effects of imidazopurine derivatives, including the compound . Research published in PLOS ONE investigated the intrinsic activity at various signaling pathways coupled to the serotonin 5-HT1A receptor. This receptor is a significant target for antidepressant therapy due to its role in mood regulation.

Key Findings from Research

- Serotonergic Activity : The compound exhibited high affinity for the 5-HT1A receptor, suggesting that it may modulate serotonergic signaling pathways effectively .

- Animal Models : In vivo studies using the forced swim test (FST) demonstrated that the compound produced significant antidepressant-like effects after both single and repeated administration in mice .

- Safety Profile : The safety profile of these derivatives was evaluated alongside their efficacy, indicating a favorable balance between therapeutic effects and potential side effects.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes or receptors involved in neurotransmitter systems. The mechanism may involve:

- Modulation of serotonergic pathways.

- Interaction with dopaminergic systems.

These interactions are crucial for understanding its therapeutic potential and guiding future drug development efforts.

Study 1: Evaluation of Antidepressant Activity

In a controlled study involving various imidazopurine derivatives, researchers assessed the antidepressant-like properties of the compound through behavioral tests in animal models. The study concluded that the compound significantly reduced immobility time in the FST compared to control groups, indicating potential efficacy as an antidepressant agent.

Study 2: Pharmacokinetic Properties

Another research effort focused on the pharmacokinetics of this compound. It was found to have favorable absorption characteristics and a moderate elimination half-life, which are critical factors for therapeutic application. Further investigations into its metabolic pathways are ongoing to fully characterize its pharmacokinetic profile.

Summary of Biological Activities

The following table summarizes key biological activities associated with 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione :

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of imidazo[2,1-f]purine compounds exhibit anticancer properties. For instance, studies have shown that modifications at the 8-position can significantly enhance the cytotoxic effects against various cancer cell lines. This compound's ability to inhibit specific kinases involved in cancer proliferation is a focal point of ongoing research .

Antiviral Properties

The antiviral potential of imidazo[2,1-f]purines has been explored, particularly against RNA viruses. Compounds similar to 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione have demonstrated efficacy in inhibiting viral replication through interference with viral polymerases . This makes them promising candidates for developing antiviral therapies.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. Its structural analogs have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases . The mechanism appears to involve modulation of signaling pathways associated with cell survival.

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes such as phosphodiesterases (PDEs). Inhibition of PDEs can lead to increased levels of cyclic nucleotides, which play critical roles in various physiological processes . This property opens avenues for developing treatments for conditions like asthma and erectile dysfunction.

Case Study 1: Anticancer Activity

A study conducted on modified imidazo[2,1-f]purines revealed that the introduction of various substituents at the 7-position resulted in enhanced activity against breast cancer cell lines (MCF-7). The compounds were tested for their ability to induce apoptosis and inhibit cell proliferation. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potency .

Case Study 2: Antiviral Screening

In a screening assay against influenza virus strains, derivatives of imidazo[2,1-f]purines were evaluated for their ability to inhibit viral replication. The results showed that some compounds significantly reduced viral titers in infected cell cultures, suggesting their potential as antiviral agents .

Case Study 3: Neuroprotection

Research involving animal models of Alzheimer's disease demonstrated that administration of imidazo[2,1-f]purine derivatives led to improvements in cognitive function and reductions in amyloid-beta plaque formation. These findings support the hypothesis that such compounds can exert neuroprotective effects through antioxidant mechanisms .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Key structural analogs and their biological profiles are summarized below:

Key Observations :

Position 8 Substituents: Long alkyl chains (e.g., pentyl in 3i) enhance 5-HT1A receptor affinity but reduce metabolic stability due to increased lipophilicity . Hydroxyethyl (target compound) balances solubility and CNS penetration, though it may reduce PDE4B/PDE10A inhibitory potency compared to bulkier groups (e.g., isoquinolinyl in Compound 5) . Hydroxyphenyl (as in ) improves aqueous solubility but may limit blood-brain barrier (BBB) penetration.

Position 7 Substituents :

- Phenyl groups (common in all analogs) are critical for π-π stacking interactions with 5-HT1A receptors. Fluorinated aryl groups (e.g., 2-fluorophenyl in 3i) enhance receptor selectivity .

Position 1 Substituents: Methyl groups (as in the target compound) minimize steric hindrance, favoring receptor binding. Bulkier groups (e.g., isoquinolinyl in Compound 5) may introduce off-target effects .

Functional and Pharmacokinetic Comparisons

- 5-HT1A Receptor Affinity : The target compound’s hydroxyethyl group likely confers moderate affinity (estimated Ki = 20–50 nM), comparable to AZ-853 (Ki = 15 nM) but lower than 3i (Ki = 6.2 nM) .

- Metabolic Stability : The hydroxyethyl group improves solubility but may increase susceptibility to hepatic oxidation compared to fluorine-containing analogs (e.g., 3i), which exhibit longer plasma half-lives .

- Safety Profiles : Unlike AZ-853 (which causes weight gain and hypotension), the target compound’s simpler substituents may reduce cardiovascular side effects .

Q & A

Q. What synthetic strategies are commonly employed for imidazo[2,1-f]purine-2,4-dione derivatives?

The synthesis typically involves multi-step routes, starting with alkylation of xanthine derivatives followed by cyclization. For example, N7-alkylation of 8-substituted xanthines with bromoacetic acid in anhydrous DMF, followed by intramolecular condensation under reflux in acetic anhydride, yields the fused imidazopurine core . Optimizing reaction conditions (e.g., solvent choice, temperature, catalysts like erbium triflate) is critical for improving yield and purity. Post-synthesis purification often employs recrystallization or chromatography .

Q. Which spectroscopic techniques are used to confirm the structural integrity of these compounds?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography may be used to resolve three-dimensional conformations, while IR spectroscopy identifies functional groups like carbonyls. For example, NMR data in and confirm substituent positions via characteristic chemical shifts .

Q. What in vitro assays evaluate 5-HT1A receptor affinity for these derivatives?

Radioligand binding assays using transfected cell lines (e.g., CHO-K1 cells expressing human 5-HT1A receptors) measure competitive displacement of [³H]-8-OH-DPAT. Functional assays, such as cAMP accumulation or ERK phosphorylation, assess agonist/antagonist activity. highlights such methods for derivatives like AZ-853 and AZ-861, showing nanomolar Ki values .

Q. How are preliminary antidepressant effects screened in vivo?

The forced swim test (FST) and tail suspension test (TST) in rodents are standard. Compounds are administered acutely or repeatedly, with immobility time reduction indicating potential efficacy. Control groups (vehicle and reference drugs like imipramine) are essential. used FST to demonstrate reduced immobility for AZ-853 and AZ-861 .

Advanced Research Questions

Q. How do structural modifications impact blood-brain barrier (BBB) penetration?

Substituents like hydrophobic groups (e.g., trifluoromethylphenyl) enhance lipophilicity, improving BBB permeability. For instance, AZ-853’s 2-fluorophenyl group conferred better brain penetration than AZ-861’s 3-trifluoromethylphenyl, as shown by higher brain-to-plasma ratios in mice . Molecular weight (<500 Da) and polar surface area (<90 Ų) are additional predictors .

Q. What explains contradictory receptor affinity data across studies?

Discrepancies may arise from assay variations (e.g., cell type, ligand concentration) or structural nuances. For example, AZ-861 showed stronger 5-HT1A agonism in cAMP assays but weaker BBB penetration than AZ-853, highlighting the need for standardized protocols and pharmacokinetic profiling .

Q. How can metabolic stability be optimized for these compounds?

Metabolic stability is assessed using human liver microsomes (HLM) and cytochrome P450 inhibition assays. Introducing electron-withdrawing groups (e.g., fluorine) or blocking metabolic hot spots (e.g., N-methylation) reduces oxidation. used HLM and micellar electrokinetic chromatography (MEKC) to identify stable derivatives .

Q. What role do off-target PDE4B/PDE10A interactions play in pharmacological profiles?

While weak PDE4B/PDE10A inhibition (IC50 >10 µM) was observed for some derivatives (e.g., compound 9 in ), this likely contributes to side effects rather than therapeutic effects. Selectivity can be improved by modifying the piperazinylalkyl chain to reduce PDE affinity .

Q. How do SAR studies guide the design of selective 5-HT1A agonists?

Substituents on the phenylpiperazine moiety critically influence selectivity. For example, 2-fluorophenyl (AZ-853) enhances 5-HT1A affinity, while 3-trifluoromethylphenyl (AZ-861) increases off-target α1-adrenergic effects. Computational docking studies (e.g., Glide XP) predict binding poses and guide rational design .

Q. What strategies resolve solubility challenges in aqueous formulations?

Incorporating hydrophilic groups (e.g., hydroxyethyl) or using salt forms (e.g., HCl) improves solubility. highlights pyrazino[2,1-f]purinediones with enhanced water solubility via basic nitrogen atoms in the annealed ring. Co-solvents like PEG 400 or cyclodextrin inclusion complexes are also employed .

Methodological Notes

- Contradiction Resolution : Cross-validate receptor affinity data using orthogonal assays (e.g., functional cAMP and β-arrestin recruitment assays) .

- Experimental Design : Include dose-response curves and time-course studies to distinguish acute vs. chronic effects .

- Data Interpretation : Use molecular modeling (e.g., AutoDock Vina) to correlate structural features with pharmacological outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.